molecular formula C15H16N4O B2464886 (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1799254-72-0

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2464886
CAS RN: 1799254-72-0
M. Wt: 268.32
InChI Key: LGBFDEZWUYQRST-VOTSOKGWSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been used in the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing the 1,2,3-triazole moiety, demonstrating its utility in producing diverse chemical structures (Abdelhamid et al., 2012).
  • It also plays a role in the synthesis of chalcone derivatives, which have potential applications in activating tyrosinase, an enzyme involved in melanin synthesis (Niu et al., 2015).

Antimicrobial Applications

  • Certain derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity, which suggests potential use in developing new antibacterial and antifungal agents (Shaikh et al., 2014).

Structural Analysis and Stability

  • The structural properties of related compounds have been analyzed, providing insights into molecular stability and conformation, which is crucial for understanding their reactivity and potential applications in various fields (Wen et al., 2012).

Potential in Cancer Research

  • Derivatives of this compound have been synthesized and tested for anti-cancer activity, indicating its potential utility in the development of new therapeutic agents (Bollikolla et al., 2020).

Electronic and Photophysical Properties

  • The compound has been studied for its electronic and photophysical properties, which is relevant in the field of materials science, particularly for the development of organic light-emitting diodes (Lo et al., 2015).

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with the body at the molecular level. It can involve the compound’s interactions with biological macromolecules and its effects on cellular processes .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. This could include research into potential applications in medicine, industry, or other fields .

properties

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h1-7,9,11,14H,8,10,12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBFDEZWUYQRST-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

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